molecular formula C16H15N3O3S B2748641 ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 731778-58-8

ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2748641
CAS No.: 731778-58-8
M. Wt: 329.37
InChI Key: SGRDOOCPRYRCOK-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It is known that many compounds with similar structures have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These compounds often work by binding to specific receptors or enzymes, thereby altering their function.

Biochemical Pathways

Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways. Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate” are currently unknown. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. Specific information on how these factors influence the action of “this compound” is currently unavailable .

Properties

CAS No.

731778-58-8

Molecular Formula

C16H15N3O3S

Molecular Weight

329.37

IUPAC Name

ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-9(2)12-14(20)18-11(19-15(12)23-13)8-10-6-4-5-7-17-10/h4-7H,3,8H2,1-2H3,(H,18,19,20)

InChI Key

SGRDOOCPRYRCOK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=CC=N3)C

solubility

not available

Origin of Product

United States

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